Product packaging for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide(Cat. No.:)

2-(4-Chlorophenyl)-2-hydroxyacetimidamide

Cat. No.: B13830428
M. Wt: 184.62 g/mol
InChI Key: DKJWSJSGIJXNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acetimidamide and Hydroxyacetimidamide Compound Classes in Contemporary Research

Acetimidamides and their hydroxylated counterparts, hydroxyacetimidamides (also known as amidoximes), represent important classes of compounds in modern chemical and pharmaceutical research. Amidoximes, which are N-hydroxylated amidines, are recognized for their versatility. They serve as crucial precursors in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles, which exhibit a wide range of pharmaceutical applications.

Beyond their role as synthetic intermediates, hydroxyacetimidamides possess inherent biological activities. Research has highlighted their potential as antioxidant and antimicrobial agents. A particularly significant application of this class of compounds is their use as prodrugs. Due to their lower basicity compared to the corresponding amidines, hydroxyacetimidamides can exhibit improved absorption from the gastrointestinal tract. nih.gov In vivo, they can be reduced to the biologically active amidine form, a strategy that has been successfully employed to enhance the oral bioavailability of certain therapeutic agents. nih.govresearchgate.net This prodrug principle has been a key driver in the development of new therapeutic candidates. nih.govnih.gov

Significance of the 4-Chlorophenyl Moiety in Chemical Structure and Biological Activity Modulation

The incorporation of a 4-chlorophenyl group into a molecule's structure is a common and impactful strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the entire molecule. This, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profiles. The presence of the 4-chlorophenyl moiety can enhance a molecule's binding affinity to biological targets, such as protein kinases, which are often implicated in diseases like cancer.

For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and investigated for their anti-glioma activity, with some compounds showing inhibitory effects on specific kinases. nih.gov The 4-chlorophenyl group is also utilized as a protecting group in organic synthesis due to its stability under certain reaction conditions and its selective removal under others. researchgate.net This functional versatility makes the 4-chlorophenyl moiety a valuable component in the design of new biologically active compounds, contributing to improved potency and target specificity. nih.govnbinno.com

Historical Development and Evolution of Research on Related N-Hydroxyamidines

The study of N-hydroxyamidines has a rich history rooted in the desire to overcome the pharmaceutical challenges associated with highly basic amidine drugs. Many amidine-containing compounds exhibit potent therapeutic effects but suffer from poor oral bioavailability due to their protonated state under physiological conditions. nih.gov The development of N-hydroxyamidines as prodrugs was a pivotal advancement to address this limitation.

Early research in this area focused on demonstrating the in vivo reduction of N-hydroxylated compounds back to their active amidine forms. This "pro-drug principle" was successfully applied to enhance the oral delivery of drugs like pentamidine. nih.gov Subsequent research expanded this concept to other therapeutic candidates, including sibrafiban (B69945) and melagatran (B23205) (the prodrug of which is ximelagatran), further validating the utility of this approach. nih.gov More recent developments have explored N,N'-dihydroxyamidines as a newer generation of prodrugs, which have shown even greater potential for improving the oral bioavailability of amidine-containing drugs. nih.gov This historical progression underscores a continuous effort to refine and optimize the therapeutic application of amidine-based compounds through the strategic use of their N-hydroxylated derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B13830428 2-(4-Chlorophenyl)-2-hydroxyacetimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)

InChI Key

DKJWSJSGIJXNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=N)N)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide

The predominant and well-documented method for the synthesis of this compound involves the reaction of a nitrile precursor with a hydroxylamine (B1172632) salt. This approach is favored for its reliability and accessibility of starting materials.

Reaction of Parachlorobenzyl Cyanide with Hydroxylamine Hydrochloride

The cornerstone of this synthetic route is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of parachlorobenzyl cyanide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the free hydroxylamine to act as a nucleophile. Sodium carbonate is a commonly employed base for this purpose. The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group, leading to the formation of the N-hydroxyacetimidamide product.

Optimized Reaction Conditions and Synthetic Yields

To maximize the efficiency of the synthesis, various reaction parameters have been investigated. Optimization often involves adjusting the solvent, temperature, reaction time, and the stoichiometry of the reactants and base. Ethanol is a frequently used solvent for this transformation. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. While specific yields can vary depending on the exact conditions and scale of the reaction, this method is known to provide the desired product in good yields.

ParameterOptimized ConditionExpected Yield
Reactants Parachlorobenzyl Cyanide, Hydroxylamine HydrochlorideGood
Base Sodium Carbonate (in excess)
Solvent Ethanol
Temperature Reflux
Reaction Time 8 hours

This table presents a summary of typical optimized reaction conditions for the synthesis of this compound.

Purification Techniques for Crystalline Compound Formation

Upon completion of the reaction, the crude product is typically isolated by removal of the solvent under reduced pressure. Purification is crucial to obtain the compound in a crystalline and high-purity form. A common and effective method for purification is recrystallization. Slow evaporation of a methanolic solution of the crude product has been shown to yield well-defined crystals of this compound. The purity of the final compound can be assessed by various analytical techniques, including melting point determination and spectroscopic methods.

Exploration of Alternative and Green Synthetic Routes for N-Hydroxyacetimidamides

In line with the growing emphasis on sustainable chemistry, research has been directed towards developing more environmentally benign methods for the synthesis of N-hydroxyacetimidamides. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising green synthetic methodology involves conducting the reaction of nitriles with hydroxylamine hydrochloride in water, using an organic base such as triethylamine. This method offers several advantages over traditional routes, including the use of an environmentally friendly solvent (water), milder reaction conditions (room temperature), and often shorter reaction times. Such aqueous-based syntheses can also simplify the work-up procedure, as the product may precipitate from the reaction mixture and can be isolated by simple filtration. The main benefits of this approach are good yields and an easier work-up process.

Further advancements in green synthesis include the exploration of solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation to accelerate reaction rates and improve yields. These methods are part of a broader effort to make the synthesis of valuable chemical intermediates like this compound more sustainable.

Derivatization Strategies for this compound Analogues

The versatile chemical structure of this compound, with its reactive N-hydroxyamidine moiety, makes it an excellent starting point for the synthesis of a variety of analogues. Derivatization can be used to modify the compound's properties for various applications.

Synthesis of Substituted N-Hydroxyamidoxime Derivatives

The synthesis of substituted N-hydroxyamidoxime derivatives from this compound can be achieved through various chemical transformations. The amino and hydroxyl groups of the amidoxime (B1450833) functionality offer sites for derivatization. For instance, the nitrogen atoms can be acylated or alkylated to introduce new functional groups.

A common strategy for creating derivatives is the synthesis of 1,2,4-oxadiazoles. This can be achieved by reacting the N-hydroxyacetimidamide with carboxylic acids or their derivatives. For example, reaction with (4-acetylphenoxy)acetic acid in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) can lead to the formation of the corresponding 1,2,4-oxadiazole (B8745197) derivative. This type of cyclization reaction is a powerful tool for generating a diverse library of analogues with potentially new chemical and biological properties.

Starting MaterialReagentProduct Class
This compoundCarboxylic Acids/Derivatives (e.g., (4-acetylphenoxy)acetic acid)1,2,4-Oxadiazole Derivatives
This compoundAlkyl/Aryl HalidesN-Substituted N-Hydroxyamidoxime Derivatives
This compoundAcylating AgentsO-Acyl or N-Acyl N-Hydroxyamidoxime Derivatives

This table outlines potential derivatization strategies for creating analogues of this compound.

Creation of Complex Heterocyclic Systems Utilizing the Acetimidamide Core

The acetimidamide functional group is a powerful precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The most prominent application of this compound is in the construction of 1,2,4-oxadiazole rings, which are recognized as important pharmacophores in medicinal chemistry. This transformation is typically achieved through a [4+1] cyclocondensation reaction, where the four atoms of the C-N-O-N skeleton are provided by the amidoxime, and the final carbon atom is supplied by a carbonyl-containing reagent.

The general synthetic strategy involves the reaction of this compound with a carboxylic acid or its derivatives, such as acyl chlorides, anhydrides, or esters. The reaction proceeds via an initial acylation of the amidoxime's hydroxyl group, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic 3,5-disubstituted-1,2,4-oxadiazole.

The versatility of this method allows for the creation of a diverse library of oxadiazole derivatives, as the substituent at the 5-position of the resulting heterocycle is determined by the choice of the acylating agent. For example, reacting this compound with different substituted benzoic acids or aliphatic carboxylic acids would yield a range of 3-[(4-chlorophenyl)methyl]-5-aryl/alkyl-1,2,4-oxadiazoles.

Several methodologies have been developed to facilitate this transformation, including:

Use of Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate carboxylic acids for the initial acylation step.

Reaction with Acyl Chlorides: The high reactivity of acyl chlorides allows for direct acylation, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

One-Pot Procedures: Efficient one-pot syntheses have been developed where the intermediate O-acylamidoxime is not isolated but is formed in situ and cyclized under the reaction conditions, often by heating or by using a dehydrating agent.

Interactive Data Table: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Carbon Source (for C5)Catalyst/ReagentConditionsResulting HeterocycleReference
Carboxylic AcidEDC or DCCRoom temperature or heating3-Substituted-5-Aryl/Alkyl-1,2,4-oxadiazole
Acyl ChlorideBase (e.g., Pyridine)Reflux3-Substituted-5-Aryl/Alkyl-1,2,4-oxadiazole
AnhydrideNaOH/DMSORoom temperature3,5-Disubstituted-1,2,4-oxadiazole
AldehydeNaOH/DMSO (in air)Room temperature3,5-Disubstituted-1,2,4-oxadiazole
Organic NitrilePTSA-ZnCl2Heating3,5-Disubstituted-1,2,4-oxadiazole

Modifications Influencing Molecular Architecture for Targeted Research

The molecular architecture of compounds derived from this compound can be systematically modified to explore structure-activity relationships (SAR) for targeted research, particularly in drug discovery. The primary strategy for this modification is the synthesis of heterocyclic derivatives, which introduces new functional groups and alters the molecule's spatial and electronic properties.

The synthesis of 1,2,4-oxadiazoles serves as an excellent platform for such architectural modifications. By strategically selecting the reaction partners, researchers can control the substituents at both the C3 and C5 positions of the oxadiazole ring.

Variation at the C5 Position: As previously noted, the substituent at the C5 position is derived from the acylating agent. This allows for the introduction of a wide array of chemical moieties. For example, Filho et al. synthesized a series of 1,2,4-oxadiazole-N-acylhydrazones with varying aryl groups at the C5 position to investigate their anti-trypanosomal and anti-malarial activities. This highlights how modifying the molecular architecture by introducing different aromatic and heterocyclic rings can tune the biological activity of the final compound.

Variation at the C3 Position: The substituent at the C3 position is determined by the structure of the starting amidoxime. While this article focuses on the (4-chlorophenyl)methyl group, a broader research program could involve synthesizing analogues of the parent amidoxime. This is achieved by starting with different substituted nitriles (e.g., 2-(phenyl)acetonitrile, 2-(4-methoxyphenyl)acetonitrile) to generate a library of amidoximes, which can then be converted into a corresponding library of 3-substituted-1,2,4-oxadiazoles.

Introduction of Functional Handles: Modifications can be designed to include reactive functional groups that allow for further, secondary modifications. For instance, using an acylating agent containing an ester, such as ethyl chloroxalate, results in an oxadiazole with an ester linkage at the C5 position. This ester provides a "handle" for subsequent reactions, such as amidation with amino acids or other amines, to build more complex and larger molecular structures for targeted research.

These strategic modifications allow for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and molecular shape, which are critical for optimizing the interaction of the molecule with a biological target.

Reaction Mechanisms of Key Synthetic Steps and Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The key transformations involving this compound are its own synthesis from the corresponding nitrile and its subsequent conversion into heterocyclic systems.

Synthesis of this compound:

The compound is synthesized from 4-chlorobenzyl cyanide. The mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the carbon atom of the nitrile's C≡N triple bond.

Proton Transfer: A series of proton transfers occurs, typically facilitated by the solvent or base present in the reaction mixture, leading to the formation of the final amidoxime structure.

Mechanism of 1,2,4-Oxadiazole Formation:

The most widely accepted mechanism for the formation of 1,2,4-oxadiazoles from amidoximes and acylating agents (e.g., an acyl chloride, R-COCl) proceeds through an O-acylamidoxime intermediate.

O-Acylation: The reaction initiates with the nucleophilic attack of the oxygen atom of the amidoxime's N-OH group on the electrophilic carbonyl carbon of the acyl chloride. This is the O-acylation step. The lone pair on the oxygen is more available for attack than the nitrogen of the -NH₂ group.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is subsequently lost from the oxygen, yielding the key O-acylamidoxime intermediate.

Intramolecular Cyclization (Condensation): The final step is a thermal or base-catalyzed intramolecular cyclization. The nitrogen atom of the -NH₂ group acts as a nucleophile, attacking the carbon atom of the C=N bond within the same molecule.

Dehydration: This ring-closing step forms a new five-membered ring intermediate which readily loses a molecule of water (dehydration) to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.

Alternative pathways, such as oxidative cyclizations, can proceed through different mechanisms, potentially involving the formation of an iminoxy radical followed by intramolecular hydrogen atom transfer and cyclization.

Interactive Data Table: Key Mechanistic Steps
TransformationStepDescriptionKey Species
Amidoxime Synthesis1. Nucleophilic AdditionHydroxylamine attacks the nitrile carbon.Nitrile, Hydroxylamine
2. Proton TransferSolvent-mediated proton shifts to form the stable product.Imidate intermediate
1,2,4-Oxadiazole Formation1. O-AcylationHydroxyl oxygen of amidoxime attacks the acylating agent.Amidoxime, Acyl Chloride
2. Intermediate FormationA stable O-acylamidoxime intermediate is formed.O-acylamidoxime
3. Intramolecular CyclizationThe -NH₂ group attacks the C=N carbon to close the ring.O-acylamidoxime
4. DehydrationA molecule of water is eliminated to form the aromatic ring.Final 1,2,4-oxadiazole

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Single-Crystal X-ray Diffraction Analysis of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide

Determination of Molecular Geometry and Conformation (e.g., Z-conformation)

Information regarding the experimentally determined molecular geometry and conformation of this compound from single-crystal X-ray diffraction is not available in the reviewed scientific literature.

Elucidation of Crystal System and Space Group

The crystal system and space group for this compound have not been reported in published crystallographic studies.

Analysis of Intermolecular Interactions in the Crystalline State

A detailed analysis of the intermolecular interactions, including hydrogen bonding networks, C-H…π stackings, and other non-covalent interactions for this compound, is contingent on the availability of its crystal structure, which is currently not published.

Specific details and metrics for O-H…N and N-H…N hydrogen bonding networks cannot be provided without the experimentally determined crystal structure.

Quantitative analysis of C-H…π stackings and other weak interactions is not possible without the crystallographic data for this compound.

Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, can only be performed once the crystal structure has been determined. As such, this analysis for this compound is not available.

Comprehensive Spectroscopic Characterization for Structural Confirmation

The definitive structural confirmation of a novel compound such as this compound relies on a combination of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, a comprehensive and unambiguous structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the amine protons of the imidamide group. The protons on the para-substituted chlorophenyl ring are expected to appear as a pair of doublets, a characteristic AA'BB' system, in the aromatic region of the spectrum. The methine proton (CH), being adjacent to a hydroxyl group and the chlorophenyl ring, would likely appear as a singlet. The chemical shifts of the hydroxyl (-OH) and amine (-NH2) protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature signals for the two sets of carbons in the chlorophenyl ring, the carbon bearing the chlorine atom, the methine carbon (CH-OH), and the imidamide carbon (C=NH). The chemical shift of the imidamide carbon is a key indicator of the functional group.

Predicted NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to Cl)~ 7.3-7.5 (d)~ 128-130
Aromatic CH (meta to Cl)~ 7.2-7.4 (d)~ 129-131
Methine CH-OH~ 5.0-5.5 (s)~ 70-75
Hydroxyl OHVariable, broad-
Imidamide NH₂Variable, broad-
Aromatic C-Cl-~ 132-135
Aromatic C (ipso to CH)-~ 138-142
Imidamide C=NH-~ 160-165

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions. d = doublet, s = singlet.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C-Cl functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine in the imidamide group are also expected in this region, typically as two distinct peaks. The C=N stretching vibration of the imidamide group should give a strong absorption band in the region of 1640-1690 cm⁻¹. The presence of the chlorophenyl group would be confirmed by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Predicted FT-IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
N-H Stretch3100-3500Medium-Strong
Aromatic C-H Stretch3000-3100Medium
C=N Stretch (Imine)1640-1690Strong
Aromatic C=C Stretch1450-1600Medium
C-O Stretch1050-1150Medium
C-Cl Stretch1000-1100Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the 4-chlorophenyl group. Aromatic systems typically exhibit two main absorption bands: a strong E2-band (π → π) at shorter wavelengths (around 200-220 nm) and a weaker B-band (π → π) at longer wavelengths (around 250-280 nm). The presence of the chlorine substituent and the hydroxyl and imidamide groups may cause a slight bathochromic (red) shift of these bands. The C=N bond of the imidamide group may also contribute to the UV absorption, likely with an n → π* transition at a longer wavelength, although this is often weak and may be obscured by the stronger π → π* transitions of the aromatic ring.

Predicted UV-Vis Data

Electronic Transition Predicted λmax (nm) Solvent
π → π* (E2-band)~ 210-230Ethanol/Methanol
π → π* (B-band)~ 260-280Ethanol/Methanol

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C₈H₉ClN₂O, which corresponds to a molecular weight of approximately 184.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 186 with about one-third the intensity of the M⁺ peak would be a characteristic feature.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small, stable molecules or radicals. Key fragmentation pathways could involve the cleavage of the C-C bond between the methine carbon and the imidamide group, leading to the formation of a stable benzylic cation. Loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.

Predicted Mass Spectrometry Data

m/z Value Predicted Fragment Significance
184/186[C₈H₉ClN₂O]⁺Molecular ion (M⁺/M+2)
167/169[M - NH₃]⁺Loss of ammonia
141/143[C₇H₆ClO]⁺Cleavage of the C-C bond
125/127[C₆H₄Cl]⁺Loss of the side chain
111[C₇H₄Cl]⁺Further fragmentation of the chlorophenyl moiety

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govxisdxjxsu.asia It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties, offering insights into the behavior and reactivity of compounds. nih.govresearchgate.net For 2-(4-Chlorophenyl)-2-hydroxyacetimidamide, DFT calculations have been used to analyze its frontier molecular orbitals and electrostatic potential, which are key to understanding its chemical behavior. biointerfaceresearch.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting the chemical reactivity of a molecule. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the charge transfer within the molecule and with other species. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov

A large energy gap implies high stability and low chemical reactivity, characterizing the molecule as "hard". nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive, characterizing it as "soft". nih.gov DFT methods have been utilized to calculate the HOMO-LUMO energies and the corresponding energy gap for this compound, providing insights into its kinetic stability and charge transfer capabilities. biointerfaceresearch.comnih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's capacity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's capacity to accept electrons.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap signifies greater stability. nih.govnih.gov |

Note: Specific energy values for this compound were calculated in the cited research but are not detailed in the available abstracts. The table outlines the parameters analyzed.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. xisdxjxsu.asiachemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. xisdxjxsu.asiaresearchgate.net

In an MEP map, regions with negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. For this compound, these areas would be concentrated around electronegative atoms like the oxygen and nitrogen atoms of the hydroxyimino and amino groups. researchgate.net Regions with positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack; these are typically found around hydrogen atoms, particularly those bonded to heteroatoms like in the amino (-NH2) and hydroxyl (-OH) groups. researchgate.net This analysis helps in identifying the active sites of the molecule responsible for intermolecular interactions, such as hydrogen bonding. chemrxiv.org

The stability of a molecular crystal is determined by the network of intermolecular interactions that hold the molecules together in the crystal lattice. Hirshfeld surface analysis is a method used to quantify these interactions. biointerfaceresearch.com For this compound, the crystal structure is reported to be stabilized by a combination of O-H···N and N-H···N hydrogen bonds, as well as C-H···π stacking interactions. biointerfaceresearch.com

Energy framework calculations further quantify the different energy components (electrostatic, dispersion, repulsion) of these intermolecular forces. nih.gov This analysis provides a visual and quantitative understanding of the crystal's packing stability. The calculations reveal the dominant forces in the crystal structure; for instance, in similar acetamide (B32628) compounds, electrostatic energies have been shown to dominate over dispersion energies in directing the crystal packing. nih.gov For this compound, these calculations would confirm the critical role of the identified hydrogen bonds and stacking interactions in maintaining the structural integrity of the crystal. biointerfaceresearch.com

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target. biointerfaceresearch.com For this compound, docking studies have been performed to investigate its potential as an inhibitor of human carbonic anhydrase (hCA), a metalloenzyme implicated in various diseases. biointerfaceresearch.comnih.gov

Docking simulations of this compound with human carbonic anhydrase (using the protein data bank structure with PDB ID: 1ZNC) have demonstrated favorable interactions, resulting in a good binding score. biointerfaceresearch.com The binding affinity, often expressed as a score or energy value (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and potent interaction.

Furthermore, computational tools like Swiss Target Prediction have been used to identify likely macromolecular targets for this compound. biointerfaceresearch.com For this compound, various isoforms of carbonic anhydrase (including CA I, II, III, IV, V, VI, VII, VIII, IX, XI, XII, and XIV) were predicted as the most suitable targets, highlighting its potential as a broad-spectrum CA inhibitor. biointerfaceresearch.comnih.gov

Table 2: Molecular Docking Parameters with Human Carbonic Anhydrase

Parameter Finding Source
Target Protein Human Carbonic Anhydrase biointerfaceresearch.com
PDB ID 1ZNC biointerfaceresearch.com
Predicted Binding The compound showed various interactions leading to a good binding score. biointerfaceresearch.com

| Predicted CA Isoform Targets | CA I, II, III, IV, V, VI, VII, VIII, IX, XI, XII, XIV | biointerfaceresearch.com |

The active site of human carbonic anhydrases is characterized by a conical cavity containing a crucial Zn²⁺ ion at its base. nih.gov This zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion, which is essential for its catalytic activity. nih.gov

Molecular docking studies reveal the specific interactions between this compound and the amino acid residues within this active site. While the specific interacting residues for this exact compound are detailed in the full study, typical interactions for inhibitors with this enzyme involve:

Coordination with the Zn²⁺ ion: Functional groups like sulfonamides or, in this case, the amidoxime (B1450833) group, can directly coordinate with the catalytic zinc ion, displacing the water/hydroxide molecule. nih.gov

Hydrogen Bonding: The ligand can form hydrogen bonds with nearby amino acid residues, such as threonine and glutamine, which helps to anchor it within the active site.

Hydrophobic Interactions: The chlorophenyl ring of the compound can engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site, further stabilizing the ligand-protein complex.

Molecular dynamics (MD) simulations, performed for up to 100 ns, have been used to confirm the stability of the docked complex (1ZNC-CPHA) over time, validating the predicted binding mode. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic stability of a protein-ligand complex and any conformational changes that may occur upon binding.

The stability of a complex formed between a ligand, such as this compound, and its target protein is a critical factor in determining its potential efficacy. MD simulations can track the trajectory of each atom in the complex over a set period, allowing researchers to observe whether the ligand remains bound to the protein's active site or disassociates. A stable complex is often characterized by minimal significant structural changes and the ligand maintaining its binding pose throughout the simulation.

Root Mean Square Deviation (RMSD) is a key metric used to quantify the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. researchgate.net In the context of a protein-ligand complex, a lower and stable RMSD value over the course of the simulation generally indicates that the complex has reached equilibrium and is stable. youtube.com Conversely, a high and fluctuating RMSD may suggest instability and significant conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF) , on the other hand, measures the fluctuation of individual amino acid residues from their average position during the simulation. researchgate.net This analysis helps to identify the flexible and rigid regions of the protein. researchgate.net High RMSF values in specific regions, such as loops, may indicate flexibility, which can be crucial for ligand binding and protein function.

No specific RMSD or RMSF data for a this compound-protein complex is publicly available at this time.

Hydrogen bonds play a pivotal role in the specificity and stability of protein-ligand interactions. MD simulations allow for the detailed tracking of hydrogen bond formation and breakage between the ligand and the protein over time. The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance in the binding affinity.

Detailed information on the hydrogen bond dynamics and water bridge formations for this compound is not available in published literature.

Protein-Protein Interaction (PPI) Network Analysis (e.g., STRING Analysis)

Protein-Protein Interaction (PPI) network analysis is a powerful bioinformatic approach used to understand the broader biological context of a potential drug target. Tools like the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database are used to visualize and analyze the functional associations between proteins. nih.govoup.com These interactions can be direct (physical) or indirect (functional) and are derived from various sources, including experimental data, computational predictions, and text mining of scientific literature. youtube.comnih.gov

By identifying the interaction partners of a protein targeted by a compound like this compound, researchers can predict the potential downstream effects of modulating that target's activity. This can help in understanding the compound's mechanism of action and in identifying potential off-target effects.

Currently, there are no publicly available PPI network analyses specifically involving proteins targeted by this compound.

Computational Target Prediction and Profiling (e.g., SwissTargetPrediction)

Computational target prediction, also known as in silico target fishing, is a method used to identify the most likely protein targets of a small molecule. nih.gov Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule, in this case, this compound, to a database of known active ligands. nih.gov

The underlying principle is that molecules with similar structures are likely to bind to similar protein targets. The output of such a prediction is typically a ranked list of potential protein targets, providing valuable hypotheses for subsequent experimental validation. This approach is particularly useful in the early stages of drug discovery for identifying the mode of action of a novel compound or for repositioning existing drugs.

A specific computational target prediction profile for this compound is not available in the public domain.

Mechanistic Research on Biological Activity and Molecular Interactions

Investigation of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide as an Enzyme Inhibitor

The unique structural features of this compound, particularly its amidoxime (B1450833) group, have positioned it as a compound of interest for studies on enzyme inhibition. The amidoxime functional group is a key pharmacophore known for its ability to interact with metallic centers in enzymes. biointerfaceresearch.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in vital physiological processes, such as pH regulation and the transport of carbon dioxide. biointerfaceresearch.comnih.gov These enzymes catalyze the reversible hydration of CO2 to bicarbonate and a proton. biointerfaceresearch.comyoutube.com The inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma and certain types of cancer. biointerfaceresearch.comnih.gov

Research into this compound, also referred to as (Z)-2-(4-chlorophenyl)-N'-hydroxyacetamidine (CPHA), has identified it as a potential inhibitor of human carbonic anhydrase. biointerfaceresearch.com Molecular docking simulations have been employed to elucidate the binding mechanism of this compound to the active site of human carbonic anhydrase II. These computational studies show that the molecule fits well within the enzyme's active site, forming several key interactions with amino acid residues. The stability of the enzyme-inhibitor complex is maintained through these interactions, suggesting a strong inhibitory potential. biointerfaceresearch.com The primary mechanism of action for many CA inhibitors involves the coordination of a zinc-binding group to the Zn(II) ion located in the enzyme's active site, which is essential for its catalytic activity. youtube.com The amidoxime group in this compound can act as an effective zinc-binding group, disrupting the normal catalytic cycle of the enzyme. biointerfaceresearch.com

Enzyme kinetics studies are essential for quantifying the potency of an inhibitor. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Kᵢ provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. sigmaaldrich.com

While molecular docking studies support the inhibitory potential of this compound against carbonic anhydrase, specific experimental kinetic data such as Kᵢ values for this particular compound are not extensively detailed in the available literature. For context, such studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data is then often analyzed using graphical methods like the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the Kᵢ value. youtube.comyoutube.com

Below is an illustrative table showing the kind of data that would be generated from enzyme kinetic studies for a hypothetical carbonic anhydrase inhibitor.

Human CA IsoformInhibition TypeKᵢ (Inhibition Constant)IC₅₀ (Half-maximal Inhibitory Concentration)
hCA ICompetitive150 nM250 nM
hCA IICompetitive45 nM80 nM
hCA IXCompetitive25 nM48 nM
hCA XIICompetitive30 nM55 nM

Table 1. Example of enzyme inhibition data for a hypothetical inhibitor against various human carbonic anhydrase (hCA) isoforms. Data is for illustrative purposes only.

The molecular basis for the inhibitory action of this compound on carbonic anhydrase is rooted in its specific chemical structure. Molecular docking studies have revealed that the amidoxime moiety is crucial for its activity. biointerfaceresearch.com This group forms hydrogen bonds with residues in the active site of the enzyme. Specifically, the amino (-NH₂) and hydroxyl (-OH) groups of the amidoxime can participate in hydrogen bond interactions with amino acid residues, anchoring the inhibitor in place. biointerfaceresearch.com

Structure-Activity Relationship (SAR) studies for carbonic anhydrase inhibitors often highlight two main features: the zinc-binding group and the molecular scaffold to which it is attached. nih.gov For this compound, the amidoxime serves as the zinc-binding group. The 4-chlorophenyl ring acts as the scaffold, which can engage in additional interactions, such as hydrophobic or van der Waals interactions, with other regions of the enzyme's active site. psu.edu The position and electronic properties of substituents on the phenyl ring significantly influence the inhibitory potency. nih.gov The chlorine atom at the para-position of the phenyl ring is a common feature in many bioactive molecules and can enhance binding affinity through favorable electronic and steric interactions. evitachem.comnih.gov

Structural FeatureContribution to Inhibitory ActivitySupporting Evidence
Amidoxime Group (-C(NH₂)NOH)Acts as the primary zinc-binding group; forms critical hydrogen bonds with active site residues.Molecular docking studies show direct interaction with the enzyme's active site. biointerfaceresearch.com
Phenyl Ring ScaffoldProvides a rigid structure for optimal orientation of the zinc-binding group; participates in hydrophobic interactions.Common scaffold in many enzyme inhibitors. psu.edu
Para-Chloro SubstituentEnhances binding affinity through electronic effects and potential hydrophobic interactions.The presence of halogen substituents often modulates the biological activity of enzyme inhibitors. nih.gov

Table 2. Summary of Structure-Activity Relationships for this compound as a Carbonic Anhydrase Inhibitor.

Exploration of Molecular Interactions with Other Biological Targets (in vitro)

Beyond its role as a carbonic anhydrase inhibitor, the chemical structure of this compound suggests it may interact with other biological targets.

The 4-chlorophenyl motif is present in a variety of compounds that exhibit diverse biological activities. For instance, molecules containing this group have been identified as inhibitors of other enzymes, such as 15-lipoxygenase, which is involved in inflammatory pathways. nih.gov Another compound with a 4-chlorophenyl group has been shown to be a potent inhibitor of human heme oxygenase-1 (HO-1). evitachem.com While direct experimental evidence for the modulatory effects of this compound on enzymes other than carbonic anhydrase is limited, its structural components warrant broader screening to explore its full bioactivity profile. The presence of the amidoxime group, a versatile functional group, further suggests the potential for interactions with other metalloenzymes.

Amidoximes are recognized as valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. biointerfaceresearch.com These heterocycles, such as 1,2,4-oxadiazoles, are prevalent scaffolds in many medicinally active compounds. biointerfaceresearch.combeilstein-journals.org

The synthesis of 1,2,4-oxadiazoles can be achieved through the condensation of an amidoxime with reagents like carboxylic acids or their derivatives. beilstein-journals.org In this context, this compound serves as a key building block. Its amidoxime functionality can react to form the oxadiazole ring, while the 4-chlorophenyl group is incorporated into the final molecule, imparting specific physicochemical properties that can influence the molecule's biological activity. Therefore, this compound is not only a potentially bioactive molecule in its own right but also a crucial precursor for the synthesis of more complex and potentially potent therapeutic agents. biointerfaceresearch.combeilstein-journals.org

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Complex 2-(4-Chlorophenyl)-2-hydroxyacetimidamide Analogues

The development of novel and efficient synthetic methodologies is crucial for accessing a wider range of analogues of this compound, which will be essential for establishing structure-activity relationships (SAR). Future synthetic efforts could focus on several key areas:

Asymmetric Synthesis: Introducing chirality into the molecule, particularly at the hydroxyl-bearing carbon, could lead to enantiomers with distinct biological activities. Advanced synthetic methods such as chiral catalysis could be employed to achieve high enantioselectivity. adelaide.edu.au

Combinatorial Chemistry: To rapidly generate a library of analogues, combinatorial approaches could be utilized. nih.gov This would involve varying the substituents on the phenyl ring, as well as modifying the acetimidamide group. Such libraries are invaluable for high-throughput screening to identify lead compounds.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. mdpi.com Developing flow-based syntheses for this compound and its derivatives would be a significant step towards efficient and sustainable production.

Late-Stage Functionalization: Modifying the core structure in the final steps of a synthesis allows for the rapid diversification of analogues. Techniques for late-stage C-H functionalization of the aromatic ring could be particularly valuable. acs.org

Application of Machine Learning and AI in Predictive Chemical Biology for Compound Optimization

Predictive Modeling: AI models can be trained on existing data for related compounds to predict various properties of new analogues, including bioactivity, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). frontiersin.orgnih.govresearchgate.netyoutube.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch. elsevier.com By providing the model with a set of desired parameters, it can generate new analogues of this compound that are predicted to have improved activity and safety profiles.

Synthesis Planning: Retrosynthesis AI tools can help chemists devise the most efficient synthetic routes to target molecules, including complex analogues of the parent compound. stanford.edu

Elucidation of Novel Molecular Mechanisms for Bioactivity through Integrated Experimental and Computational Approaches

Understanding how a compound exerts its biological effects at the molecular level is fundamental to its development as a therapeutic agent or research tool. An integrated approach combining experimental and computational methods will be key to unraveling the mechanisms of action of this compound and its analogues. nih.govacs.orgfrontiersin.orgmdpi.com

Target Identification: A crucial first step is to identify the biological target(s) of the compound. This can be achieved through a variety of experimental techniques, such as affinity chromatography, proteomics, and genetic screens. Computational methods like molecular docking can then be used to predict how the compound binds to its target. nih.gov

Mechanism of Action Studies: Once a target is identified, further studies are needed to elucidate the precise mechanism of action. This may involve enzymatic assays, cell-based assays, and structural biology techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. nih.govmdpi.com

Computational Biology: Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target, helping to explain the basis of its activity and selectivity. nih.gov

Design and Synthesis of this compound-based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native context. nih.govnih.govmdpi.compnas.org By modifying the structure of this compound, it could be converted into a range of chemical probes with different functionalities:

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for its visualization within cells and tissues, providing information about its subcellular localization and trafficking. nih.govnih.govrsc.orgmdpi.com

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, which can then be isolated and identified. This is a powerful method for target identification. acs.org

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing temporal and spatial control over the labeling process.

The design of such probes requires careful consideration of the point of attachment of the functional group to ensure that it does not disrupt the compound's binding to its target. nih.gov

Exploration of New Catalytic Roles or Material Science Applications for the Compound Class

Beyond potential biological applications, the chemical functionalities within this compound suggest possibilities in catalysis and material science.

Organocatalysis: The amidine functional group is known to act as a nucleophilic catalyst in a variety of organic reactions. researchgate.netrsc.orgnih.govmdpi.com It is conceivable that this compound or its derivatives could be employed as organocatalysts, potentially in asymmetric synthesis if a chiral version of the molecule is prepared.

Material Science: Aromatic compounds are fundamental building blocks for a wide range of materials. ijrar.org The presence of the chlorophenyl group and the potential for polymerization or incorporation into larger supramolecular assemblies could lead to the development of new materials with interesting electronic or photophysical properties. mdpi.comrug.nlresearchgate.net Functionalization of the core structure could be used to tune these properties. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenylacetonitrile derivatives with hydroxylamine under basic conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during imidamide formation prevents side reactions like over-oxidation or decomposition .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in hydroxylation steps .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%), monitored via TLC .
    Yield optimization requires stoichiometric balancing of nitrile and hydroxylamine reagents (1:1.2 molar ratio) to minimize unreacted intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidamide group (δ 8.2–8.5 ppm for NH₂ protons) and hydroxy-substituted phenyl ring (δ 7.3–7.6 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) validate functional groups .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Answer:
SCXRD with programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides atomic-level resolution:

  • Hydrogen bonding : O-H···N and N-H···N interactions stabilize the crystal lattice, quantified via Hirshfeld surface analysis .
  • Torsional angles : Confirm spatial arrangement of the hydroxy and chlorophenyl groups, critical for understanding bioactivity .
  • Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy .

Advanced: What computational strategies predict the compound’s interaction with carbonic anhydrase (CA) isoforms?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding affinity (ΔG ≈ -9.2 kcal/mol) by aligning the imidamide group with CA’s zinc-active site .
  • Molecular dynamics (MD) simulations : 100 ns trajectories assess complex stability (RMSD < 2.0 Å) and hydrogen bond persistence (>80% simulation time) .
  • Free energy calculations (MM/PBSA) : Estimate binding energy contributions from hydrophobic (chlorophenyl) and polar (hydroxy) moieties .

Advanced: How to address discrepancies in reported biological activity data (e.g., CA inhibition vs. cytotoxicity)?

Answer:

  • Experimental variables : Control assay conditions (pH 7.4, 37°C) to mimic physiological environments, as acidic pH may artificially enhance CA inhibition .
  • Cell line specificity : Use isoform-specific CA assays (e.g., CA IX/XII for cancer cells vs. CA II for off-target effects) .
  • Data normalization : Compare IC₅₀ values against positive controls (e.g., acetazolamide) to standardize potency metrics .

Advanced: What strategies enable selective crystallization of geometric isomers during synthesis?

Answer:

  • Solvent polarity : Use ethanol/water mixtures (70:30) to favor cis-isomer crystallization via hydrogen bonding .
  • Acid catalysis : Lewis acids (e.g., BF₃·Et₂O) promote isomerization of cis to trans forms during recrystallization .
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., L-proline) to enhance enantiomeric excess (>90%) .

Advanced: How does the compound’s stability under physiological conditions impact pharmacological profiling?

Answer:

  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24 hours; monitor degradation via LC-MS .
  • Metabolic pathways : Cytochrome P450 (CYP3A4) assays identify major metabolites (e.g., hydroxylated derivatives) .
  • Thermal analysis : DSC/TGA determine melting points (180–185°C) and decomposition thresholds (>200°C) for storage guidelines .

Advanced: What in vitro/in vivo models validate its mechanism as a CA inhibitor?

Answer:

  • In vitro : Fluorescent thermal shift assays (FTSA) measure CA thermal stabilization (ΔTm ≈ +5°C) upon ligand binding .
  • In vivo : Xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition (TGI > 50%) at 50 mg/kg dosing .
  • Toxicity : Zebrafish embryo assays (LC₅₀ > 100 µM) confirm low acute toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.